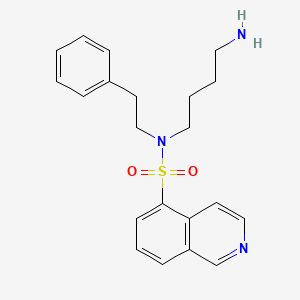![molecular formula C36H32N6O3 B15210850 Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]- CAS No. 195375-63-4](/img/structure/B15210850.png)
Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is constructed via cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Attachment of the Tritylamino Group: The tritylamino group is introduced through nucleophilic substitution reactions, where the trityl group acts as a protecting group for the amino functionality.
Coupling with Benzamide: The final step involves the coupling of the purine-tetrahydrofuran intermediate with benzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, to yield dihydropurine derivatives.
Substitution: The tritylamino group can be substituted with other nucleophiles, leading to the formation of diverse analogs.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying nucleic acid interactions and as a potential inhibitor of enzymes involved in purine metabolism.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into nucleic acids, disrupting their function. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(amino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: Lacks the tritylamino group, resulting in different chemical properties and biological activities.
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide: Contains an acetamide group instead of benzamide, affecting its reactivity and interactions.
Uniqueness
The presence of the tritylamino group in N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide imparts unique steric and electronic properties, making it distinct from other similar compounds
Propiedades
Número CAS |
195375-63-4 |
|---|---|
Fórmula molecular |
C36H32N6O3 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5S)-5-(hydroxymethyl)-4-(tritylamino)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H32N6O3/c43-22-30-29(41-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28)21-31(45-30)42-24-39-32-33(37-23-38-34(32)42)40-35(44)25-13-5-1-6-14-25/h1-20,23-24,29-31,41,43H,21-22H2,(H,37,38,40,44)/t29-,30+,31+/m0/s1 |
Clave InChI |
NMWZGASSFONBLY-OJDZSJEKSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
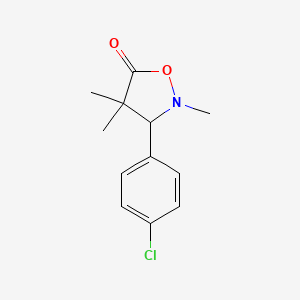
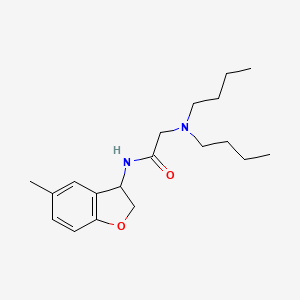
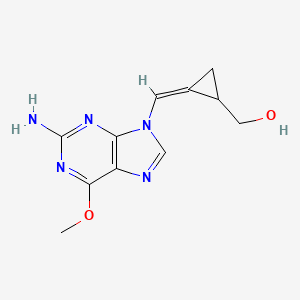

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
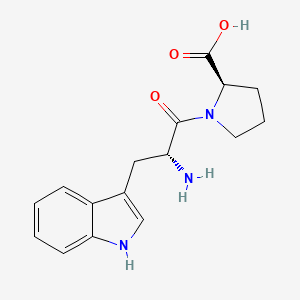

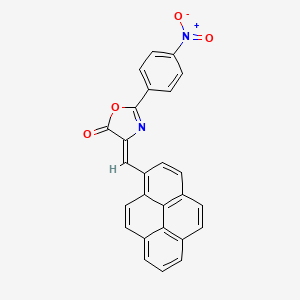

![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)

